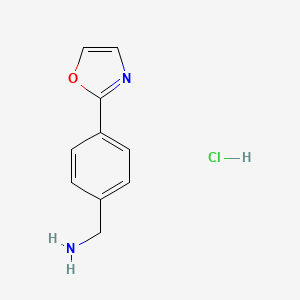![molecular formula C17H17FN2O2 B7983404 N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B7983404.png)
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydrobenzoxazepine ring system, which is further functionalized with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The next step involves the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the benzoxazepine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the fluorobenzyl-substituted benzoxazepine with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenated compounds, organometallic reagents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield deoxygenated or hydrogenated products.
科学的研究の応用
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biology: It may be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-fluorobenzyl)-piperidine: This compound shares the fluorobenzyl group but has a different core structure.
4-fluorobenzylamine: This compound contains the fluorobenzyl group but lacks the benzoxazepine ring system.
N-(4-fluorobenzyl)-N-ethyl-1,2-diaminoethane: This compound has a similar fluorobenzyl group but a different amine structure.
Uniqueness
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide is unique due to its specific combination of the fluorobenzyl group, benzoxazepine ring, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it of particular interest in various research and industrial applications.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-15-4-1-12(2-5-15)10-20-17(21)13-3-6-16-14(9-13)11-19-7-8-22-16/h1-6,9,19H,7-8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXVPSZVQQDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Methoxypropyl)-octahydropyrrolo[3,4-C]pyrrole-1,3-dione](/img/structure/B7983328.png)

![3-(4-Methoxybenzenesulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7983354.png)
![(4aS,6aR,9aR)-6-benzylhexahydro-1H-cyclopenta[2,3]pyrrolo[3,4-c]pyridine-1,3,5(2H,6H)-trione](/img/structure/B7983366.png)
![8-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B7983373.png)
![2-(Cyclopropylmethyl)-7-(methylamino)-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-A]azepin-3-one](/img/structure/B7983388.png)

![1-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7983398.png)


![2-[(6-aminopurin-1-yl)methoxy]ethanol](/img/structure/B7983431.png)



